Methyl 2-(4-benzyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4-benzyl-2-methyl-1-oxa-4,9-diazaspiro[55]undecan-9-yl)propanoate is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-benzyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)propanoate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core and subsequent functionalization to introduce the methyl ester group. Common reagents used in these reactions include benzyl bromide, methylamine, and various catalysts to facilitate the spirocyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-benzyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)propanoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions mentioned above often require specific conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions are typically carried out under anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 2-(4-benzyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)propanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-(4-benzyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)propanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The compound’s spirocyclic structure allows it to fit into unique binding sites, modulating the activity of its targets.
Comparison with Similar Compounds
Similar Compounds
- 4-Benzyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride
- 4-Benzyl-9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane
Uniqueness
Methyl 2-(4-benzyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)propanoate is unique due to the presence of the methyl ester group, which can influence its reactivity and biological activity. This differentiates it from other similar compounds that may lack this functional group.
Properties
IUPAC Name |
methyl 2-(4-benzyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3/c1-16-13-21(14-18-7-5-4-6-8-18)15-20(25-16)9-11-22(12-10-20)17(2)19(23)24-3/h4-8,16-17H,9-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEROEFKZMBGIRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC2(O1)CCN(CC2)C(C)C(=O)OC)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.